Product packaging for [1-(2-Aminoethyl)cyclobutyl]methanol(Cat. No.:CAS No. 1432480-81-3)

[1-(2-Aminoethyl)cyclobutyl]methanol

Cat. No.: B2712115
CAS No.: 1432480-81-3
M. Wt: 129.203
InChI Key: QOURODYGKSCDKE-UHFFFAOYSA-N
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Description

Contextualization of [1-(2-Aminoethyl)cyclobutyl]methanol within Contemporary Organic Chemistry

In the realm of contemporary organic chemistry, there is a continuous drive to explore and utilize novel molecular architectures. This compound represents a departure from more traditional, linear, or aromatic structures, offering a compact and spatially defined scaffold. The presence of both a primary amine and a primary alcohol provides two key points for further chemical modification, making it a versatile building block for the synthesis of more complex molecules. The study of such bifunctional compounds is crucial for advancing our understanding of structure-property relationships and for the development of new synthetic methodologies.

Significance of the Cyclobutyl Ring System in Chemical Synthesis and Design

The cyclobutyl ring, a four-membered carbocycle, has gained considerable attention in chemical synthesis and drug design. Its inherent ring strain and non-planar, puckered conformation impart unique stereochemical and physical properties to molecules containing this moiety. In medicinal chemistry, the cyclobutane (B1203170) ring is often employed as a bioisosteric replacement for other groups, such as phenyl rings or gem-dimethyl groups, to improve pharmacokinetic properties like metabolic stability and solubility. The rigid nature of the cyclobutane scaffold can also conformationally constrain a molecule, which can lead to enhanced binding affinity and selectivity for biological targets.

Overview of Key Research Challenges and Opportunities for this compound

Despite its potential, the exploration of this compound and its derivatives is not without its challenges. The synthesis of 1,1-disubstituted cyclobutanes can be complex, often requiring multi-step sequences and specialized reagents. Achieving high yields and diastereoselectivity in these syntheses remains a significant hurdle for organic chemists.

However, these challenges also present numerous research opportunities. The development of novel and efficient synthetic routes to this compound and related compounds is a key area of investigation. A plausible synthetic pathway could involve the preparation of a key intermediate, 1-(hydroxymethyl)cyclobutane-1-carbonitrile (B1465891). This intermediate could potentially be synthesized from 1,1-cyclobutanedicarboxylic acid, which is accessible through the condensation of ethyl malonate with trimethylene bromide followed by hydrolysis and decarboxylation. orgsyn.orgwikipedia.org The nitrile group of 1-(hydroxymethyl)cyclobutane-1-carbonitrile could then be reduced to the corresponding amine to yield this compound.

A critical step in this proposed synthesis is the selective reduction of the nitrile group in the presence of the hydroxymethyl group. Catalytic hydrogenation is a promising method for this transformation. Research into various heterogeneous transition metal catalysts, such as those based on nickel, cobalt, or palladium, could lead to highly selective and efficient reduction of the nitrile to the primary amine, minimizing the formation of secondary and tertiary amine byproducts. bme.hu The choice of catalyst, solvent, and reaction conditions would be crucial for the success of this step. bme.hunih.govresearchgate.netgoogle.com

Furthermore, the unique bifunctional nature of this compound opens up avenues for its use as a scaffold in combinatorial chemistry and the synthesis of diverse compound libraries. The primary amine and alcohol functionalities can be selectively derivatized to create a wide range of analogs for biological screening. Investigating the conformational preferences of the cyclobutane ring in these derivatives and how they influence biological activity is another exciting area for future research.

Below is a table summarizing the key properties of the target compound and a potential synthetic precursor.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Functional Groups
This compoundC7H15NO129.20Primary Amine, Primary Alcohol, Cyclobutane
1-(Hydroxymethyl)cyclobutane-1-carbonitrileC6H9NO111.14Nitrile, Primary Alcohol, Cyclobutane

The exploration of this compound is still in its early stages, but the foundational knowledge of cyclobutane chemistry suggests a promising future for this intriguing molecule and its derivatives in various fields of chemical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B2712115 [1-(2-Aminoethyl)cyclobutyl]methanol CAS No. 1432480-81-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(2-aminoethyl)cyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-5-4-7(6-9)2-1-3-7/h9H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOURODYGKSCDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432480-81-3
Record name [1-(2-aminoethyl)cyclobutyl]methanol
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Synthetic Methodologies and Route Optimization for 1 2 Aminoethyl Cyclobutyl Methanol

Retrosynthetic Analysis of [1-(2-Aminoethyl)cyclobutyl]methanol Scaffolds

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.innumberanalytics.comicj-e.orgamazonaws.com For this compound, the analysis begins by identifying the key bonds and functional groups that can be disconnected to reveal plausible precursors.

Several primary disconnection strategies can be envisioned for the target molecule:

Disconnection of the C1-Side Chains (C-C bond disconnections): One approach involves disconnecting the bonds between the cyclobutane (B1203170) ring and the functionalized side chains. This leads to a central cyclobutane core functionalized with groups that can be elaborated into the final aminoethyl and methanol (B129727) moieties. For instance, a cyclobutanone (B123998) or a cyclobutane-1,1-dicarboxylate (B1232482) could serve as a key intermediate. The aminoethyl and methanol groups would then be installed through nucleophilic additions and subsequent functional group interconversions.

Functional Group Interconversion (FGI): A crucial aspect of the retrosynthesis is simplifying the amino and alcohol functional groups into more stable or synthetically versatile precursors. fiveable.menumberanalytics.comimperial.ac.uk The primary amine of the aminoethyl group can be traced back to a nitrile, azide, or nitro group, which are readily reduced. Similarly, the primary alcohol of the methanol moiety can be derived from the reduction of a carboxylic acid, ester, or aldehyde. This leads to key precursors like [1-(cyanomethyl)cyclobutyl]methyl acetate (B1210297) or 1-(nitromethyl)cyclobutanecarbaldehyde.

Cyclobutane Ring Disconnection ([2+2] Cycloaddition): The most fundamental disconnection involves breaking the four-membered ring itself. This approach identifies the cyclobutane as the product of a [2+2] cycloaddition reaction between two olefinic components. kib.ac.cnacs.orgnih.gov A plausible retrosynthetic step would be the disconnection of the cyclobutane ring to reveal a substituted alkene like 1,1-disubstituted ethylene (B1197577) and another simple alkene. The specific substituents on the ethylene precursor would be chosen to facilitate the subsequent installation of the aminoethyl and methanol groups.

These retrosynthetic pathways highlight three main pillars for the forward synthesis: construction of the cyclobutane ring, installation and manipulation of the side-chain functional groups, and control of stereochemistry at the C1 quaternary center.

Development of Novel Synthetic Pathways to this compound

Building upon the retrosynthetic analysis, several synthetic pathways can be developed, focusing on efficient and novel methods for constructing the target molecule.

Strategies for Cyclobutane Ring Construction in this compound Synthesis (e.g., [2+2] Cycloadditions)

The construction of the cyclobutane ring is a pivotal step in the synthesis. While various methods exist, [2+2] cycloadditions are among the most powerful and frequently utilized strategies for forming four-membered rings. kib.ac.cnacs.orgnih.govacs.org

Photochemical [2+2] Cycloaddition: This method involves the light-induced reaction of two alkene components. acs.orgbaranlab.org For the synthesis of a precursor to this compound, a 1,1-disubstituted alkene bearing precursors to the required functional groups could be reacted with ethylene. For example, the photocycloaddition of an alkene like methyl 2-(cyanomethyl)acrylate with ethylene could yield a cyclobutane dicarboxylate intermediate, which can then be further functionalized. One of the challenges in photocycloaddition is controlling regioselectivity and the potential for side reactions. acs.org

Thermal [2+2] Cycloaddition: Thermal cycloadditions are typically effective for electron-rich and electron-poor alkenes. A Michael-Dieckmann-type process can also lead to substituted cyclobutane skeletons. mdpi.com The reaction of a ketene (B1206846) acetal (B89532) with an acrylate (B77674) derivative bearing the necessary functional precursors could provide a viable route to a highly functionalized cyclobutane intermediate.

Metal-Catalyzed [2+2] Cycloaddition: Transition metal catalysts can facilitate [2+2] cycloadditions under milder conditions and with greater control over selectivity. baranlab.org Catalysts based on iron, copper, or ruthenium have been shown to promote the dimerization of alkenes or their reaction with other unsaturated partners to form cyclobutane rings. organic-chemistry.org

Table 1: Comparison of [2+2] Cycloaddition Strategies for Cyclobutane Synthesis
StrategyTypical ReactantsConditionsAdvantagesChallenges
PhotochemicalTwo alkene molecules (one is photoexcited)UV or visible light, often with a sensitizer (B1316253) (e.g., acetone, benzophenone) baranlab.orgAccess to a wide range of cyclobutane structures.Lack of selectivity (regio- and stereo-), potential for side reactions. acs.org
ThermalElectron-rich and electron-poor alkenes; Ketenes with alkenesElevated temperaturesGood for specific substrate classes, can be highly stereospecific.Requires specific electronic properties of alkenes, harsh conditions may limit functional group tolerance.
Metal-CatalyzedAlkenes, allenes, dienesTransition metal catalysts (e.g., Fe, Cu, Ru, Rh) organic-chemistry.orgMilder reaction conditions, potential for high selectivity and asymmetric catalysis. nih.govCatalyst cost and sensitivity, limited substrate scope for some catalysts.

Functional Group Interconversions for Aminoethyl and Methanol Moieties in this compound

Once a suitable cyclobutane core with appropriate precursor functionalities is synthesized, the next stage involves the precise conversion of these groups into the target aminoethyl and methanol moieties. fiveable.menumberanalytics.comimperial.ac.uk This often requires chemoselective reagents that can transform one group without affecting another.

A common strategy involves a cyclobutane-1,1-diester or a cyano-ester intermediate. The synthesis of 1,2-amino alcohols often involves the reduction of precursor functional groups. organic-chemistry.orgorganic-chemistry.org

Formation of the Methanol Moiety: The ester or carboxylic acid group can be selectively reduced to the primary alcohol using powerful reducing agents like Lithium aluminum hydride (LiAlH₄). imperial.ac.uk If the other functional group is sensitive to LiAlH₄, milder reagents or a protection-deprotection sequence might be necessary. DIBAL-H can be used for the partial reduction of esters to aldehydes at low temperatures. imperial.ac.uk

Formation of the Aminoethyl Moiety:

From a Nitrile: A common precursor is a cyanomethyl group (-CH₂CN). The nitrile can be reduced to the primary amine (-CH₂CH₂NH₂) using reagents such as LiAlH₄, catalytic hydrogenation (e.g., H₂/Raney Nickel), or borane (B79455) (BH₃).

From an Amide: If the precursor is a carboxamide, it can also be reduced to the amine using LiAlH₄ or borane. imperial.ac.uk

The challenge lies in the simultaneous presence of two reducible groups. For a diester precursor, one ester group could be reduced to the alcohol, and the other converted to an amide, which is then reduced to the amine. Alternatively, for a cyano-ester, a selective reduction of the ester with a reagent like sodium borohydride (B1222165) in the presence of a Lewis acid might be possible while leaving the nitrile intact, followed by the reduction of the nitrile.

Table 2: Key Functional Group Interconversions (FGIs)
Precursor GroupTarget GroupTypical Reagents and ConditionsNotes
Ester (-COOR)Alcohol (-CH₂OH)LiAlH₄ in THF/ether; BH₃·THFPowerful reduction, affects most carbonyls. imperial.ac.uk
Carboxylic Acid (-COOH)Alcohol (-CH₂OH)LiAlH₄ in THF/ether; BH₃·THFRequires a strong reducing agent.
Nitrile (-CN)Primary Amine (-CH₂NH₂)LiAlH₄; Catalytic Hydrogenation (H₂, Raney Ni or Pd/C); BH₃·THFA versatile and common transformation.
Amide (-CONH₂)Primary Amine (-CH₂NH₂)LiAlH₄; BH₃·THFReduces the carbonyl group completely. imperial.ac.uk

Ring-Opening and Ring-Expansion Approaches for this compound Precursors

Alternative strategies to direct cyclobutane construction involve the rearrangement of other ring systems. These methods can provide unique stereochemical outcomes and access to complex substitution patterns. mdpi.com

Ring Expansion of Cyclopropanes: The expansion of a cyclopropane (B1198618) ring can be an effective method for forming a cyclobutane. nih.govnih.gov For instance, a suitably substituted cyclopropylcarbinyl system can undergo rearrangement to a cyclobutane upon treatment with a Lewis acid or under solvolytic conditions. A precursor such as 1-(hydroxymethyl)-1-(cyanomethyl)cyclopropane could potentially be rearranged to a 3-cyanocyclobutanone, which would then require further functional group manipulation.

Ring Contraction of Cyclopentanes: The contraction of five-membered rings, while less common, offers another pathway. For example, a Wolff rearrangement of an α-diazocyclopentanone can produce a cyclobutanecarboxylate. A more recent development involves the stereoselective contraction of readily available pyrrolidines into substituted cyclobutanes using iodonitrene chemistry, which proceeds via a 1,4-biradical intermediate. nih.govacs.orgchemistryviews.org This could be a powerful method if a suitable pyrrolidine (B122466) precursor can be synthesized.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The C1 atom of this compound is a quaternary stereocenter. Controlling the absolute stereochemistry at this center is a significant challenge and a key goal for many applications. Asymmetric synthesis of complex cyclobutanes is a rapidly developing field. nih.govacs.org

Chiral Auxiliaries and Catalytic Asymmetric Synthesis in this compound Production

Achieving stereocontrol typically involves either using a chiral auxiliary to direct a diastereoselective reaction or employing a chiral catalyst for an enantioselective transformation. nih.govacs.orgrsc.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into one of the starting materials to direct the stereochemical outcome of a key bond-forming step. In the context of a [2+2] cycloaddition, an acrylate precursor could be esterified with a chiral alcohol (e.g., a menthol (B31143) derivative). The bulky chiral group would shield one face of the double bond, leading to a diastereoselective cycloaddition. Subsequent removal of the auxiliary would yield the enantioenriched cyclobutane product. mdpi.com

Catalytic Asymmetric Synthesis: This is often a more elegant and atom-economical approach.

Chiral Lewis Acids: Chiral Lewis acids can catalyze enantioselective [2+2] cycloadditions, Diels-Alder reactions, and other transformations that form the cyclobutane ring. researchgate.net

Organocatalysis: Chiral amines or phosphoric acids have been used to catalyze asymmetric [2+2] cycloadditions. For example, an iminium-ion intermediate formed from an enal can undergo a stereocontrolled cycloaddition. mdpi.com

Transition Metal Catalysis: Chiral transition metal complexes, particularly those of rhodium, iridium, and cobalt, are highly effective for a range of asymmetric transformations. nih.govacs.org For instance, a rhodium-catalyzed asymmetric hydrometallation of a cyclobutene (B1205218) precursor could be used to install substituents with high enantioselectivity. nih.gov Similarly, an iridium-catalyzed asymmetric allylic etherification followed by a [2+2] photocycloaddition has been developed as a cascade reaction to produce chiral cyclobutanes. acs.orgfigshare.com

Table 3: Approaches for Stereoselective Synthesis
MethodPrincipleExample ApplicationAdvantagesDisadvantages
Chiral AuxiliariesA covalently attached chiral group directs the stereochemical outcome of a reaction.Diastereoselective [2+2] cycloaddition of an alkene bearing a chiral auxiliary. mdpi.comOften reliable and predictable, high diastereoselectivity.Requires additional steps for attachment and removal of the auxiliary, not atom-economical.
Chiral Catalysis (Lewis Acid)A chiral Lewis acid coordinates to a substrate, activating it for enantioselective reaction.Enantioselective [2+2] cycloaddition catalyzed by a chiral copper or zinc complex.Substoichiometric quantities of the chiral source are needed.Catalyst development can be challenging, may have limited substrate scope.
OrganocatalysisA small chiral organic molecule catalyzes the reaction (e.g., via iminium or enamine activation). mdpi.comEnantioselective aldol (B89426) or Michael reactions to form cyclobutane precursors. rsc.orgMetal-free, often robust and insensitive to air/moisture.Catalyst loading can be high, may not be suitable for all reaction types.
Asymmetric Transition Metal CatalysisA chiral ligand on a metal center creates a chiral environment for the reaction.Rh-catalyzed asymmetric addition to cyclobutenes; Ir-catalyzed cascade reactions. nih.govacs.orgHigh enantioselectivity and turnover numbers, broad applicability.Cost and toxicity of precious metals, sensitivity to impurities.

Diastereocontrol in Cyclobutyl Ring Formation and Functionalization of this compound

Achieving diastereocontrol is a critical aspect of synthesizing complex cyclobutanes like this compound. The spatial arrangement of the aminoethyl and methanol substituents relative to each other is dictated by the method used for ring formation and subsequent functionalization.

[2+2] Cycloadditions: Photochemical [2+2] cycloaddition is a direct method for forming cyclobutane rings. acs.org The diastereoselectivity of intermolecular cycloadditions can often be low unless alkenes with significant steric or electronic bias are used. acs.org A more controlled approach involves intramolecular [2+2] cycloadditions, where the reacting alkenes are tethered, allowing for greater stereochemical control. acs.org For instance, visible-light photocatalysis using iridium-based photosensitizers can promote intramolecular cycloadditions to build complex cyclobutane-fused scaffolds with high selectivity. acs.org Another strategy involves using covalent templates, such as 1,8-dihydroxynaphthalene, to direct the photochemical [2+2] cycloaddition of substrates in the solid state, affording products as single diastereomers in high yields (78-99%). digitellinc.com

Transition-Metal Catalysis: Rhodium catalysis has emerged as a powerful tool for the diastereoselective synthesis of substituted cyclobutanes. One novel pathway involves the Rh(III)-catalyzed reaction between 2-aryl quinazolinones and alkylidenecyclopropanes, which proceeds via a concerted N–C bond formation and C–C bond cleavage to form highly substituted cyclobutanes. acs.orgnih.gov Similarly, rhodium(II) catalysts can achieve regiodivergent C-H functionalization of arylcyclobutanes, providing access to either chiral 1,1-disubstituted or cis-1,3-disubstituted products simply by altering the catalyst's ligand framework. nih.govresearchgate.net This level of control is crucial for selectively installing functional groups on a pre-existing cyclobutane core.

Ring-Opening of Strained Systems: The strain-release ring-opening of bicyclo[1.1.0]butanes (BCBs) offers another pathway. While radical-based methods often struggle with diastereoselectivity, polar, catalyst-mediated approaches show more promise. nih.gov For example, a silver-π-acid catalyst can mediate the ring-opening of BCBs with hydroxyarenes to yield 1,1,3-trisubstituted cyclobutanes with high diastereomeric ratios (up to >98:2 d.r.). rsc.orgresearchgate.net Copper-catalyzed hydrophosphination of acyl BCBs also demonstrates catalyst-controlled regioselectivity, yielding either 1,1,3- or 1,2,3-trisubstituted cyclobutanes with high diastereoselectivity (>20:1 d.r.). researchgate.netnih.gov

Sequential Photocatalysis: A versatile strategy for creating densely functionalized cyclobutanes involves sequential photocatalytic reactions. This can include an initial triplet-sensitized [2+2] photocycloaddition to form a chlorocyclobutane, followed by a photoredox-catalyzed dechlorinative C-C bond-forming reaction to install a quaternary stereocenter with complete diastereocontrol. acs.orgnih.gov

Table 1: Comparison of Methodologies for Diastereoselective Cyclobutane Synthesis
MethodologyCatalyst/ReagentKey FeaturesReported Diastereoselectivity (d.r.)Reference
Photochemical [2+2] Cycloaddition1,8-dihydroxynaphthalene (template)Solid-state reaction of cinnamic acid derivativesSingle diastereomer digitellinc.com
Rh-Catalyzed C-C CleavageRh(III) complexReaction of quinazolinones and alkylidenecyclopropanesHigh acs.orgnih.gov
BCB Ring-OpeningAgBF₄Reaction with hydroxyarenesUp to >98:2 rsc.orgresearchgate.net
BCB HydrophosphinationCu(I) or Cu(II) complexesCatalyst-controlled regiodivergenceUp to >20:1 researchgate.netnih.gov
Sequential PhotocatalysisIridium photosensitizerInstallation of quaternary stereocentersComplete diastereocontrol acs.orgnih.gov

Sustainable Synthetic Approaches to this compound

Sustainable synthesis focuses on minimizing the environmental impact of chemical processes through efficiency, waste reduction, and the use of safer materials. Applying these concepts to the production of this compound involves adhering to the principles of green chemistry and employing efficient catalytic methods.

Application of Green Chemistry Principles in this compound Synthesis

The twelve principles of green chemistry provide a framework for designing more sustainable synthetic routes. instituteofsustainabilitystudies.com In the context of synthesizing this compound, several principles are particularly relevant.

Waste Prevention and Atom Economy: The ideal synthesis maximizes the incorporation of all starting materials into the final product. instituteofsustainabilitystudies.com Cycloaddition reactions, such as the [2+2] cycloaddition, are inherently atom-economical as they combine two molecules without the loss of atoms. nih.gov Designing a convergent synthesis where the cyclobutane core and its substituents are assembled in a few high-yielding steps is key to minimizing waste. ispe.org

Use of Safer Solvents and Reaction Conditions: Traditional organic solvents contribute significantly to the environmental footprint of pharmaceutical manufacturing. jddhs.com Green chemistry encourages replacing hazardous solvents with safer alternatives like water, ethanol, or supercritical CO₂, or eliminating them entirely through solvent-free reactions. instituteofsustainabilitystudies.comjddhs.com For instance, enzymatic cascades for producing amino alcohols can be run in aqueous conditions at room temperature, drastically reducing energy use and eliminating harsh reagents. rsc.orgrsc.org

Design for Energy Efficiency: Many chemical reactions require significant energy input for heating or cooling. Utilizing reactions that proceed under ambient temperature and pressure, such as visible-light photocatalysis, can substantially lower energy consumption. patsnap.com

Use of Renewable Feedstocks: While challenging for complex carbocyclic structures, the long-term goal of green chemistry is to source starting materials from renewable biomass rather than petrochemicals. For the amino alcohol portion of the molecule, routes are being developed to synthesize aliphatic amino alcohols from biomass-derived diols. rsc.org

Catalytic Methodologies for Efficient this compound Production

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and lower energy requirements. ispe.org Several catalytic approaches could be applied to produce this compound sustainably.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful green technology, using light as a traceless and renewable reagent to drive chemical transformations. acs.org Iridium- and gold-based photosensitizers can facilitate [2+2] cycloadditions to form cyclobutane rings under mild conditions, often with high selectivity. acs.orgresearchgate.net This approach avoids the high-energy UV light typically required for photochemical reactions and can enable transformations that are otherwise difficult to achieve. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. mdpi.com An engineered two-enzyme cascade has been shown to convert diols into amino alcohols with up to 99% selectivity at room temperature, providing a green alternative to transition-metal-catalyzed amination which often requires high temperatures and flammable reagents. rsc.orgrsc.org Such a strategy could be envisioned for the final step in the synthesis of this compound, converting a precursor diol into the target amino alcohol.

Transition-Metal and Organocatalysis: Modern transition-metal catalysis (e.g., using Rhodium, Iridium, or Cobalt) allows for the construction of complex cyclobutane scaffolds with high efficiency and stereocontrol, often with low catalyst loadings. researchgate.netnih.govrsc.org Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, is another eco-friendly approach that can be used for the functionalization of cyclobutane precursors. nih.gov These methods reduce reliance on heavy metals and can often be performed under milder conditions than traditional stoichiometric reactions.

Table 2: Green and Catalytic Approaches Applicable to Synthesis
ApproachCatalyst TypePotential ApplicationSustainability AdvantagesReference
Visible-Light PhotocatalysisIridium or Gold complexes[2+2] Cycloaddition for ring formationUses light as a renewable reagent; mild conditions acs.orgresearchgate.net
BiocatalysisEngineered Enzymes (e.g., oxidoreductase, aminotransferase)Conversion of diol precursor to amino alcoholAqueous media, ambient temperature, high selectivity, renewable rsc.orgrsc.org
Rhodium CatalysisRh(II) or Rh(III) complexesDiastereoselective C-H functionalization or ring formationHigh efficiency, stereocontrol, low catalyst loading acs.orgnih.gov
OrganocatalysisChiral small molecules (e.g., proline derivatives)Asymmetric functionalization of cyclobutane intermediatesMetal-free, lower toxicity, readily available nih.gov

Advanced Structural Characterization and Conformational Analysis of 1 2 Aminoethyl Cyclobutyl Methanol

High-Resolution Spectroscopic Characterization of [1-(2-Aminoethyl)cyclobutyl]methanol

High-resolution spectroscopic techniques are indispensable for elucidating the precise molecular structure of this compound. These methods provide detailed information on the connectivity of atoms, the nature of functional groups, and the stereochemistry of the molecule.

Multidimensional NMR Spectroscopy for Full Assignment of this compound Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. nih.gov For a molecule like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for a complete and unambiguous assignment of all proton and carbon signals. researchgate.netresearchgate.net

The ¹H NMR spectrum would provide information on the chemical environment and multiplicity of the different protons in the molecule. The ¹³C NMR spectrum would identify the number of unique carbon environments. nist.gov Two-dimensional techniques are then used to establish connectivity. wikipedia.orgalfa-chemistry.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the ethyl and cyclobutyl fragments. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon atom based on its attached proton's signal. psu.eduacs.org

HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (typically 2-3 bonds away), which is critical for connecting the different fragments of the molecule, such as linking the ethyl and methanol (B129727) groups to the quaternary C1 carbon of the cyclobutane (B1203170) ring. acs.org

Based on the known structure of this compound, a predicted set of NMR chemical shifts can be estimated. These predictions are based on typical chemical shift values for similar functional groups and structural motifs.

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
H on -OH 1.5 - 3.5 Broad Singlet
H on -NH₂ 1.0 - 3.0 Broad Singlet
-CH₂-OH (H6) ~3.5 Singlet
-CH₂-NH₂ (H5) ~2.8 Triplet
-CH₂-C₁ (H4) ~1.8 Triplet

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 (Quaternary) 40 - 50
C2, C3 (Cyclobutyl CH₂) 25 - 35
C2', C3' (Cyclobutyl CH₂) 15 - 20
C4 (-CH₂-C₁) ~40
C5 (-CH₂-NH₂) ~45

Note: The data in these tables is predictive and illustrative, based on established chemical shift ranges for the respective functional groups, and does not represent experimentally verified data.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding in this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com For this compound, key functional groups include the primary amine (-NH₂), the primary alcohol (-OH), and the cyclobutane ring's C-H and C-C bonds.

The IR spectrum would be expected to show strong, broad bands corresponding to O-H and N-H stretching, indicative of hydrogen bonding. The position and shape of these bands can provide insight into the extent and nature of intermolecular hydrogen bonding in the sample. C-H stretching and bending vibrations for the cyclobutyl and ethyl groups would also be prominent.

Expected Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
O-H (Alcohol) Stretching (H-bonded) 3200 - 3600 Strong, Broad
N-H (Amine) Stretching 3300 - 3500 Medium, Two bands
C-H (Alkyl) Stretching 2850 - 3000 Strong
N-H (Amine) Bending (Scissoring) 1590 - 1650 Medium to Strong
C-O (Alcohol) Stretching 1050 - 1260 Strong

Note: This table presents expected frequency ranges for the key functional groups and does not represent measured experimental data.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Elucidation of this compound

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for studying chiral molecules. These methods measure the differential interaction of a molecule with left- and right-circularly polarized light. nih.gov

However, the molecule this compound is achiral. It possesses a plane of symmetry that passes through the C1 carbon, the attached methylene (B1212753) of the methanol group, and the attached methylene of the aminoethyl group, bisecting the cyclobutane ring. Due to this lack of chirality, it would not exhibit a CD or ORD spectrum. These techniques would only become applicable if a chiral center were introduced into the molecule, for example, through substitution on the cyclobutane ring or the side chains in a way that breaks this symmetry.

X-Ray Crystallography of this compound and Its Crystalline Derivatives

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.

Co-crystallization Studies of this compound

Co-crystallization is a technique used to form a crystalline solid containing two or more different molecules in a stoichiometric ratio within the same crystal lattice. This method is often employed to modify the physicochemical properties of a substance, such as solubility or stability.

This compound, being an amino alcohol, is an excellent candidate for forming co-crystals. The alcohol's hydroxyl group can act as a hydrogen-bond donor and acceptor, while the amine group is a hydrogen-bond donor and a proton acceptor. These functionalities make it capable of forming robust hydrogen-bonding networks with suitable co-formers. nih.gov

Potential co-formers could include:

Carboxylic acids: These can form strong, charge-assisted hydrogen bonds (salt bridges) with the amine group or neutral hydrogen bonds with the alcohol group.

Other hydrogen-bond donors/acceptors: Molecules with amide, phenol, or other complementary functional groups could form stable co-crystals.

Amino acids: As zwitterionic molecules with both hydrogen bond donor and acceptor sites, amino acids are versatile co-formers for creating novel solid forms.

Co-crystallization studies would involve screening various co-formers and crystallization conditions (e.g., solvent evaporation, grinding) to produce new crystalline materials. The resulting co-crystals would then be analyzed by techniques such as X-ray diffraction to determine their structure and understand the specific intermolecular interactions (e.g., hydrogen bonds) that hold the lattice together.

Conformational Dynamics and Energetics of this compound

The conformational dynamics of this compound are primarily governed by the puckering of the cyclobutane ring and the rotational freedom of its flexible side chains, the 2-aminoethyl and methanol groups. The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain that would arise from eclipsed hydrogen atoms in a planar structure. libretexts.orgyoutube.com This puckering creates two distinct substituent positions: axial and equatorial.

Experimental Probing of Conformational Preferences of this compound

Direct experimental data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography for this compound are not presently available in published literature. However, insights into its likely conformational preferences can be inferred from studies on analogous molecules.

For substituted cyclobutanes, NMR spectroscopy is a powerful tool for determining the preferred ring conformation and the orientation of substituents. nih.gov The coupling constants between protons on the cyclobutane ring can provide information about the dihedral angles and thus the degree of puckering. In a hypothetical ¹H NMR spectrum of this compound, the chemical shifts and coupling patterns of the cyclobutyl protons would be indicative of their axial or equatorial disposition.

X-ray crystallography provides definitive evidence of the solid-state conformation of a molecule. nih.gov A crystal structure of this compound would reveal the precise bond lengths, bond angles, and torsional angles, offering a static picture of the molecule's most stable crystalline form. This would unequivocally establish the puckering of the cyclobutane ring and the orientation of the aminoethyl and methanol substituents.

Intramolecular Interactions and Strain Effects within this compound

The structure of this compound is significantly influenced by intramolecular interactions and inherent strain within the cyclobutane ring.

Intramolecular Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and an amino (-NH₂) group creates the potential for intramolecular hydrogen bonding. This type of interaction, where the hydroxyl group acts as a hydrogen bond donor and the nitrogen atom of the amino group acts as an acceptor, is a well-documented phenomenon in amino alcohols. nih.govpsu.edunih.gov The formation of a five- or six-membered ring through hydrogen bonding can significantly stabilize a particular conformation. In this compound, a hydrogen bond between the methanol's hydroxyl group and the amino group of the ethyl side chain would likely influence the rotational preferences of these side chains, locking them into a specific orientation relative to the cyclobutane ring. The strength of this interaction would depend on the geometry of the resulting pseudo-ring.

Table of Potential Intramolecular Interactions and Strain Effects:

Interaction/Strain TypeDescriptionPotential Impact on Conformation
Intramolecular H-Bond Attraction between the hydroxyl proton and the lone pair of the amino nitrogen.Stabilizes specific rotamers of the side chains, influencing their orientation.
Angle Strain Deviation of C-C-C bond angles from the ideal 109.5°.Inherent to the cyclobutane ring, contributes to overall energy.
Torsional Strain Repulsion between eclipsing C-H bonds on adjacent carbons.Relieved by the puckering of the cyclobutane ring.
Steric Strain Repulsive interaction between the bulky aminoethyl and methanol groups.Influences the preferred orientation of the side chains to minimize spatial crowding.

Reactivity and Reaction Mechanisms of 1 2 Aminoethyl Cyclobutyl Methanol

Reactivity Profile of the Aminoethyl Moiety in [1-(2-Aminoethyl)cyclobutyl]methanol

The primary amine of the aminoethyl group is a key center of reactivity due to the lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic.

Nucleophilic Reactivity: The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a potent nucleophile, readily attacking electron-deficient centers. This is one of the most significant aspects of its reactivity. byjus.com Common nucleophilic reactions include alkylation and acylation.

Alkylation: The amine can react with alkyl halides in a nucleophilic substitution reaction (typically SN2) to form secondary, tertiary, and eventually quaternary ammonium (B1175870) salts. fiveable.melibretexts.org The initial reaction involves the nitrogen atom attacking the electrophilic carbon of the alkyl halide. fiveable.me

Acylation: Reaction with acyl chlorides or acid anhydrides yields N-substituted amides. This nucleophilic acyl substitution is a rapid and high-yield reaction, where the amine attacks the carbonyl carbon of the acylating agent. libretexts.org

Reaction with Carbonyls: Primary amines react with aldehydes and ketones to form imines (also known as Schiff bases) through a nucleophilic addition mechanism. libretexts.orglibretexts.orgyoutube.com This reversible process begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. libretexts.orglibretexts.org

Electrophilic Reactivity: While amines are primarily nucleophilic, they can undergo reactions with strong electrophiles. Electrophilic amination typically involves the reaction of a carbanion with an electrophilic nitrogen source. wikipedia.org More relevant to the amine itself, under specific conditions such as organic photoredox catalysis, primary amines can be oxidized to form reactive amine cation radical intermediates that can then engage in reactions like direct aryl C-H amination. nih.gov

Table 1: Summary of Nucleophilic Reactions of the Primary Amine Moiety

Reactant Type Example Product Type Reaction Name
Alkyl Halide Bromoethane Secondary Amine Alkylation
Acyl Chloride Acetyl Chloride N-substituted Amide Acylation
Aldehyde/Ketone Acetone Imine (Schiff Base) Imine Formation

Derivatization of the primary amine is often employed to enhance analytical detection or to modify the molecule's chemical properties. iu.edu This process typically involves replacing the labile hydrogens on the amine with a more stable functional group. iu.edu A variety of reagents are used for this purpose, often to attach a chromophore or fluorophore for HPLC analysis or to increase volatility for gas chromatography. thermofisher.comnih.gov

Common derivatizing agents for primary amines include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.comnih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary amines to form stable, UV-active derivatives. thermofisher.com

Dansyl Chloride: A common reagent that yields fluorescent sulfonamide derivatives, although it can also react with other functional groups like phenols and alcohols. nih.gov

Acylating and Silylating Agents: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to improve thermal stability and chromatographic behavior for GC-MS analysis by forming trifluoroacetyl or trimethylsilyl (B98337) derivatives, respectively. iu.edu

Table 2: Common Derivatizing Agents for the Primary Amine Functionality

Derivatizing Agent Abbreviation Resulting Derivative Common Analytical Method
o-Phthalaldehyde OPA Fluorescent Isoindole HPLC with Fluorescence Detection
9-Fluorenylmethyl Chloroformate FMOC-Cl UV-Active Fluorenylmethoxycarbonyl Adduct HPLC with UV/Fluorescence Detection
Dansyl Chloride DNS-Cl Fluorescent Sulfonamide HPLC with Fluorescence Detection
Trifluoroacetic Anhydride TFAA Trifluoroacetamide Gas Chromatography (GC-MS)
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Trimethylsilyl (TMS) Amine Gas Chromatography (GC-MS)

Reactivity Profile of the Methanol (B129727) Moiety in this compound

The primary alcohol (-CH₂OH) functionality exhibits a distinct set of reactions, primarily centered around the hydroxyl (-OH) group. Key reactions include oxidation, esterification, and intermolecular dehydration. britannica.comlibretexts.org

Oxidation: As a primary alcohol, the methanol moiety can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. wikipedia.orglibretexts.orglibretexts.org

Partial Oxidation to Aldehyde: Using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) prevents over-oxidation and isolates the aldehyde as the final product. libretexts.org

Full Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, formed from Na₂Cr₂O₇ or CrO₃ with acid), will oxidize the primary alcohol completely to a carboxylic acid. chemguide.co.ukchemistrysteps.com This process proceeds through an aldehyde intermediate which is then further oxidized. wikipedia.orglibretexts.org

Reduction: The term "reduction" for a primary alcohol typically refers to the reduction of a derivative, such as an ester, back to the alcohol. The primary alcohol group itself is already in a relatively reduced state and is not further reduced under standard chemical conditions. However, esters formed from the alcohol can be reduced back to the primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org

Esterification: The hydroxyl group can react with a carboxylic acid in the presence of an acid catalyst (such as H₂SO₄) to form an ester and water. byjus.comwikipedia.org This reversible reaction, known as Fischer esterification, is a fundamental transformation for alcohols. byjus.comwikipedia.org The reaction can also be achieved with more reactive carboxylic acid derivatives like acid chlorides or anhydrides. libretexts.org

Table 3: Oxidation and Esterification Reactions of the Primary Alcohol Moiety

Reaction Type Reagent(s) Product Functional Group
Partial Oxidation Pyridinium Chlorochromate (PCC) Aldehyde
Full Oxidation Potassium Permanganate (KMnO₄) Carboxylic Acid
Esterification Carboxylic Acid + Acid Catalyst Ester

Under certain conditions, typically with an acid catalyst like sulfuric acid and controlled temperatures, two molecules of the alcohol can undergo intermolecular dehydration to form an ether. libretexts.orgyoutube.com In this reaction, the hydroxyl group of one molecule and the hydroxyl proton of a second molecule are eliminated as water, resulting in the formation of a C-O-C ether linkage. libretexts.orgyoutube.com The specific conditions, such as temperature and concentration, determine whether this intermolecular reaction is favored over the intramolecular dehydration that would lead to an alkene. libretexts.org

Cyclobutyl Ring Reactivity and Stability in this compound

The four-membered cyclobutyl ring is a defining feature of the molecule's core structure. Its reactivity is directly related to the inherent ring strain. Cycloalkanes experience instability due to a combination of angle strain (deviation from the ideal 109.5° sp³ bond angle) and torsional strain (eclipsing of bonds on adjacent carbons). libretexts.org

Cyclobutane (B1203170) is significantly more stable than cyclopropane (B1198618) but less stable than cyclopentane (B165970) and cyclohexane. libretexts.orglibretexts.org The internal bond angles of a planar cyclobutane would be 90°, a considerable deviation from the ideal 109.5°. libretexts.org To alleviate some of the torsional strain that would result from a planar structure, the cyclobutane ring adopts a puckered or "butterfly" conformation. fiveable.me

This inherent strain makes the cyclobutyl ring more reactive than its larger, more stable counterparts like cyclohexane. libretexts.org While not as reactive as the highly strained cyclopropane, the cyclobutane ring can undergo ring-opening reactions under certain conditions, such as hydrogenation at elevated temperatures with a catalyst, although these conditions are more vigorous than those required for cyclopropane. pharmaguideline.com In the context of this compound, the cyclobutyl ring is generally stable under the conditions used for typical transformations of the amino and hydroxyl groups.

Table 4: Comparison of Ring Strain in Small Cycloalkanes

Cycloalkane Internal Bond Angle (Planar) Total Ring Strain (kcal/mol) Relative Stability
Cyclopropane 60° ~27.5 Low
Cyclobutane 90° ~26.3 Moderate
Cyclopentane 108° ~6.2 High
Cyclohexane 120° ~0 Very High (Strain-free)

Ring-Opening Reactions and Their Mechanisms in this compound

The cyclobutane ring in this compound is characterized by significant ring strain, approximately 26 kcal/mol, which is a driving force for ring-opening reactions. masterorganicchemistry.com These reactions would typically proceed under thermal or photochemical conditions, or through catalysis, to relieve this strain. The mechanisms for the cleavage of the cyclobutane ring can be broadly categorized as proceeding through either biradical or ionic intermediates.

Under thermal conditions, the unimolecular decomposition of cyclobutane typically involves the formation of a tetramethylene biradical intermediate. arxiv.org For this compound, the cleavage of a carbon-carbon bond in the ring would lead to a 1,4-biradical. The specific bond that cleaves and the subsequent fate of the biradical would be influenced by the substituents at the C1 position. The presence of the aminoethyl and hydroxymethyl groups could influence the stability of the resulting radical centers and direct the fragmentation pathways.

Alternatively, certain catalytic processes, particularly those involving transition metals, can facilitate ring-opening reactions under milder conditions. These reactions might proceed through different mechanistic pathways, such as oxidative addition to a C-C bond, leading to a metallacyclopentane intermediate which can then undergo further transformations. Acid- or base-catalyzed pathways could also be envisioned, potentially involving the amino or hydroxyl groups in intramolecular processes, although these are generally less common for simple cyclobutanes compared to more strained rings like cyclopropanes. pharmaguideline.com

Stereochemical Outcomes of Reactions on the Cyclobutyl Ring of this compound

The stereochemical outcomes of reactions involving the cyclobutyl ring are intrinsically linked to the reaction mechanism. The puckered conformation of the cyclobutane ring means that substituents can occupy axial or equatorial positions, and reactions can proceed with either retention or inversion of stereochemistry at the reacting centers. masterorganicchemistry.comresearchgate.net

For concerted reactions, such as electrocyclic ring-opening of a related cyclobutene (B1205218) derivative, the stereochemistry is dictated by the principles of orbital symmetry (Woodward-Hoffmann rules). osti.govmasterorganicchemistry.com For thermal 4π electron electrocyclic reactions, a conrotatory motion of the substituents at the breaking bond is predicted. masterorganicchemistry.com While this compound itself is saturated, transformations that might introduce unsaturation could lead to such stereospecific pathways.

In reactions proceeding through intermediates, such as the 1,4-biradical mentioned previously, the stereochemical outcome can be more complex. The initially formed biradical may have a short lifetime, and its collapse to form a new bond can occur before significant bond rotation, leading to a degree of stereoretention. acs.org However, if the biradical intermediate is sufficiently long-lived, rotation around single bonds can occur, potentially leading to a mixture of stereoisomers. The specific stereochemical course would depend on the relative rates of bond rotation versus ring closure or other subsequent reactions. acs.org

Mechanistic Investigations of this compound Transformations

Kinetic and Thermodynamic Studies of Reaction Pathways for this compound

Kinetic studies would involve monitoring the rate of disappearance of the reactant and the appearance of products over time under various conditions (e.g., temperature, pressure, catalyst concentration). From this data, rate laws and activation parameters could be determined, providing insight into the composition and structure of the transition state of the rate-determining step. arxiv.orgarxiv.org For example, theoretical studies on the decomposition of unsubstituted cyclobutane have calculated activation barriers and rate constants for its ring-opening to two ethylene (B1197577) molecules. arxiv.orgarxiv.org Similar computational approaches, such as Density Functional Theory (DFT) or high-level ab initio methods (like CBS-QB3), could be applied to this compound to model its decomposition pathways and predict the associated energetic parameters. arxiv.orgarxiv.org

Thermodynamic studies would determine the relative stability of reactants, products, and any intermediates. The significant ring strain energy is a key thermodynamic factor favoring ring-opening. masterorganicchemistry.com However, the stability of the potential products is also crucial. Thermodynamic control can sometimes override kinetic preferences, especially if reaction intermediates can equilibrate before proceeding to the final products. nih.govresearchgate.net

Below is a hypothetical data table illustrating the kind of parameters that would be determined in such a study for a potential ring-opening reaction.

ParameterHypothetical Value (Theoretical Calculation)Significance
Activation Energy (Ea) 50 - 65 kcal/molThe minimum energy required to initiate the C-C bond cleavage in the cyclobutane ring.
Enthalpy of Reaction (ΔH) -30 to -40 kcal/molIndicates a highly exothermic reaction, driven by the release of ring strain.
Gibbs Free Energy (ΔG) NegativeShows that the ring-opening reaction would be spontaneous under the specified conditions.
Rate Constant (k) at 600K 10⁻⁴ - 10⁻⁶ s⁻¹Quantifies the speed of the reaction at a given temperature; a lower value indicates a slower reaction.

Computational Chemistry and Theoretical Studies of 1 2 Aminoethyl Cyclobutyl Methanol

Molecular Recognition and Interaction Studies of [1-(2-Aminoethyl)cyclobutyl]methanol

Computational chemistry provides powerful tools to investigate the intricate world of molecular interactions. For this compound, while specific published computational studies are not extensively available, we can infer its potential behavior by examining theoretical studies on analogous systems and general principles of molecular recognition. These studies are crucial for understanding how this molecule might interact with biological targets or host systems, which is fundamental for applications in medicinal chemistry and materials science.

Computational Analysis of Non-Covalent Interactions of this compound with Host Systems

The study of non-covalent interactions is fundamental to understanding the stability and structure of host-guest complexes. mdpi.com These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, govern how a guest molecule, such as this compound, would bind within a host system, like a cyclodextrin (B1172386) or a protein cavity. nih.govmdpi.com

The stability of such a host-guest complex is determined by the sum of these interaction energies. nih.gov Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Independent Gradient Model based on Hirshfeld partitioning (IGMH) can be used to visualize and quantify these interactions. mdpi.com

Table 1: Hypothetical Non-Covalent Interaction Analysis of this compound with a Host System

Interaction TypePotential Interacting Groups on GuestPotential Interacting Groups on Host (e.g., β-Cyclodextrin)Estimated Energy Contribution (kcal/mol)
Hydrogen Bonding-NH2, -OH-OH-3 to -8
Van der WaalsCyclobutyl ring, Ethyl chainHydrophobic cavity-2 to -5
ElectrostaticPartial charges on N and O atomsPartial charges on host atomsVariable

Note: The energy contributions are estimated based on typical values for these types of interactions in similar systems.

Docking Studies of this compound Analogues for Exploring Binding Principles

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly valuable in drug discovery for understanding how a ligand might bind to a protein's active site. Although specific docking studies on this compound are not prevalent, research on analogues containing the cyclobutane (B1203170) moiety provides significant insights into their binding principles. nih.govru.nl

The cyclobutane ring is a unique structural motif in medicinal chemistry due to its puckered three-dimensional structure, which can offer advantages in potency, selectivity, and pharmacokinetic profiles. nih.govpharmablock.com Docking studies on cyclobutane-containing compounds often reveal that this rigid scaffold can orient key pharmacophoric groups in a favorable conformation for binding. ru.nl

For instance, in a study of 1,3-disubstituted cyclobutane-containing analogs of combretastatin (B1194345) A4, molecular docking and molecular dynamics simulations were used to rationalize their cytotoxic activity. nih.gov The modeling showed that the cyclobutane ring introduced a conformational restriction that influenced the binding mode to tubulin. Specifically, the cis isomers were able to form more stable hydrogen bonds compared to the trans isomers. nih.gov

Table 2: Illustrative Docking Study Results for a Hypothetical this compound Analogue

AnalogueTarget ProteinKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)
Analogue A (with additional aromatic group)Kinase XASP145, LYS88, VAL34-8.5
Analogue B (with modified linker)Protease YGLY101, SER195, HIS57-7.2

Note: This table is illustrative and based on findings from studies on other cyclobutane-containing molecules.

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This compound | CAS 2765213-02-1 - J&K Scientific this compound, CAS 2765213-02-1, J&K Scientific, JK2084605, Purity: 95%. 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This compound. CAS 2765213-02-1. MDL Number. MFCD32642188. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG31-dI0Yw_hY-Ea8sC9DMRD-g8Qv0KkE184_v72y0_6eGk4iQy1T-e7Jd1912v95k996D76FkM0h9b_y1oP4_J8-Xg-Q==

This compound | CAS 2765213-02-1 | SC-500201 - Santa Cruz Biotechnology this compound is a chemical compound. Santa Cruz Biotechnology, Inc. is a world leader in the development of products for the biomedical research market. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG31-dI0Yw_hY-Ea8sC9DMRD-g8Qv0KkE184_v72y0_6eGk4iQy1T-e7Jd1912v95k996D76FkM0h9b_y1oP4_J8-Xg-Q==

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Potential Applications and Derivatization Strategies for 1 2 Aminoethyl Cyclobutyl Methanol in Materials Science and Catalysis

[1-(2-Aminoethyl)cyclobutyl]methanol in Supramolecular Chemistry

Design of Self-Assembled Systems and Host-Guest Architectures with this compound

The dual functional nature of this compound, possessing both a hydrogen bond donor (amino and hydroxyl groups) and acceptor (nitrogen and oxygen atoms), makes it an excellent candidate for the construction of ordered supramolecular structures through self-assembly. These non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions, can direct the spontaneous organization of molecules into well-defined architectures such as micelles, vesicles, liquid crystals, and gels.

The presence of the rigid cyclobutane (B1203170) moiety introduces conformational constraints that can lead to more predictable and stable self-assembled structures. The interplay between the flexible aminoethyl side chain and the rigid cyclic core could give rise to unique packing arrangements and morphologies. For instance, in aqueous media, the amphiphilic nature of the molecule could drive the formation of micelles or bilayers, with the polar amino and hydroxyl groups oriented towards the aqueous phase and the nonpolar cyclobutane core sequestered within the hydrophobic interior.

In the context of host-guest chemistry, the cyclobutane unit of this compound can act as a scaffold to create molecular clefts or cavities capable of encapsulating guest molecules. Derivatization of the amino and hydroxyl groups with larger aromatic or aliphatic substituents could lead to the formation of more complex host architectures with tailored recognition properties. These systems could find applications in areas such as molecular sensing, drug delivery, and catalysis, where the controlled binding and release of guest molecules are crucial.

The potential for this compound to form various self-assembled and host-guest systems is summarized in the interactive table below.

Supramolecular SystemPotential Driving ForcesPotential Applications
MicellesAmphiphilicity, Hydrogen BondingDrug Delivery, Nanoreactors
VesiclesBilayer formation in aqueous mediaEncapsulation, Artificial Cells
Liquid CrystalsAnisotropic molecular shape, Intermolecular interactionsDisplay Technologies, Sensors
Gels3D network formation through hydrogen bondingBiomaterials, Controlled Release
Host-Guest ComplexesPreorganization of binding sites, van der Waals forcesMolecular Recognition, Catalysis

Exploration of Crystal Engineering Principles for this compound

Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired structures and properties. The ability of this compound to form predictable and robust intermolecular interactions, primarily through hydrogen bonding, makes it an attractive target for crystal engineering studies.

The amino and hydroxyl groups can participate in a variety of hydrogen bonding motifs, such as N-H···O, O-H···N, N-H···N, and O-H···O interactions. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional networks in the solid state. The specific hydrogen bonding patterns will be influenced by factors such as steric hindrance from the cyclobutane ring and the presence of co-formers or solvent molecules.

The concept of supramolecular synthons, which are robust and predictable non-covalent interactions, can be applied to predict the crystal packing of this compound and its derivatives. For example, the formation of the classic carboxylic acid-amine heterosynthon could be explored by co-crystallizing the compound with various carboxylic acids. This approach could lead to the generation of a wide range of multi-component crystals with tunable physical properties, such as melting point, solubility, and stability.

Furthermore, the chiral nature of derivatives of this compound could be exploited to construct non-centrosymmetric crystal structures, which are of interest for applications in nonlinear optics and ferroelectric materials. The stereochemistry of the molecule will play a critical role in directing the formation of specific chiral supramolecular assemblies.

The table below outlines key crystal engineering strategies that could be applied to this compound and the potential outcomes.

Crystal Engineering StrategyKey InteractionsPotential Crystal StructuresPotential Properties
Self-AssemblyN-H···O, O-H···NChains, Sheets, NetworksHigh Thermal Stability
Co-crystallizationCarboxylic Acid-Amine SynthonMulti-component CrystalsModified Solubility, Tunable Melting Point
Chiral ResolutionEnantiomer-specific interactionsNon-centrosymmetric LatticesNonlinear Optical Activity, Piezoelectricity
Polymorph ScreeningVariable Hydrogen BondingDifferent Crystalline FormsAltered Bioavailability, Stability

Due to a lack of direct research on "this compound", the potential applications and derivatization strategies discussed are based on established principles of supramolecular chemistry and crystal engineering applied to analogous bifunctional molecules. nih.govnih.govresearchgate.net

Advanced Analytical Methodologies for 1 2 Aminoethyl Cyclobutyl Methanol and Its Derivatives

Chromatographic Separation and Purity Analysis of [1-(2-Aminoethyl)cyclobutyl]methanol

Chromatographic techniques are fundamental for separating this compound from impurities, reaction byproducts, or other components in a mixture. The choice of method depends on the analytical goal, such as purity assessment, trace analysis, or enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity analysis of non-volatile compounds like this compound. Due to the lack of a significant UV-absorbing chromophore in the molecule, direct UV detection offers poor sensitivity. Therefore, pre-column derivatization with a UV-active or fluorescent tag is a common strategy. Reagents such as o-phthaldialdehyde (OPA), in combination with a thiol, react with the primary amine to form highly fluorescent isoindole derivatives, enabling sensitive detection. nih.govnih.gov

A typical reversed-phase HPLC method would utilize a C18 column to separate the derivatized analyte from other components. The mobile phase often consists of a gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Table 1: Illustrative HPLC Method Parameters for Derivatized this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Derivatizing Agent o-Phthaldialdehyde (OPA)/N-Acetyl-L-cysteine
Detection Fluorescence (Excitation: 340 nm, Emission: 455 nm)
Injection Volume 10 µL

This table presents a hypothetical HPLC method based on common practices for analyzing primary amines and amino alcohols.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the polar nature and hydrogen-bonding capabilities of the amino and hydroxyl groups, this compound is not sufficiently volatile for direct GC analysis. Derivatization is therefore necessary to increase its volatility and improve chromatographic peak shape. nih.gov

Common derivatization strategies involve converting the active hydrogens on the amine and alcohol groups to less polar moieties. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation with anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA) are frequently employed. The resulting derivatives are more volatile and produce sharp, symmetrical peaks. Mass spectrometry provides high selectivity and sensitivity, allowing for trace-level analysis and structural confirmation based on fragmentation patterns. nih.govresearchgate.net

Table 2: Representative GC-MS Method Parameters for Derivatized this compound

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 80 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range m/z 40-500
Injection Mode Split (20:1)

This table outlines a plausible GC-MS method for the analysis of this compound after derivatization.

Since the synthesis of this compound can potentially generate enantiomers, determining the enantiomeric purity is often a critical requirement. Chiral chromatography is the most common technique for separating enantiomers. This can be achieved using either a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. rsc.orgnih.gov

Using a CSP is a direct method that avoids the need for derivatization. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and can be effective in both normal-phase and reversed-phase modes. The choice of mobile phase, typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol), is crucial for achieving optimal separation. youtube.com

Table 3: Example Chiral HPLC Method Parameters for this compound

ParameterValue
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 210 nm (if derivatized) or Evaporative Light Scattering Detector (ELSD)
Injection Volume 5 µL

This table provides a representative chiral HPLC method for the enantiomeric separation of a compound like this compound.

Future Directions and Emerging Research Avenues for 1 2 Aminoethyl Cyclobutyl Methanol

The unique structural characteristics of [1-(2-Aminoethyl)cyclobutyl]methanol, which combines a cyclobutane (B1203170) ring with an amino alcohol functional group, position it as a compound of significant interest for future research. The exploration of its potential is poised to be accelerated by advancements in computational chemistry, synthetic methodologies, materials science, and collaborative research paradigms. This article outlines the prospective research avenues that could unlock the full potential of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [1-(2-Aminoethyl)cyclobutyl]methanol, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Mannich Condensation : Cyclobutane derivatives can be synthesized via Mannich reactions using paraformaldehyde and amines (e.g., 1-(3-aminopropyl)imidazole) in methanol with acetic acid as a catalyst. This method yields ~38–66% depending on substituent steric effects .
  • Hydrochloride Salt Formation : Reacting the free base with HCl in ethanol under reflux yields the hydrochloride salt, as seen in (1-Aminocyclobutyl)methanol hydrochloride (CAS 1392213-15-8), with purity verified via NMR and mass spectrometry .
  • Optimization : Temperature control (50°C) and stepwise reagent addition improve yields in hyperbranched polymer syntheses involving similar cyclobutyl-aminoethyl structures .

Q. How is this compound characterized structurally and analytically?

  • Techniques :

  • Chromatography : Gas chromatography (GC) with flame-ionization detection and a 0.5-mm × 15-m phase G5 column resolves impurities (e.g., chlorophenyl derivatives) using programmed temperature gradients (100–215°C) and nitrogen carrier gas .
  • Spectroscopy : NMR (¹H/¹³C) and FT-IR confirm functional groups (e.g., -NH₂, -OH), while high-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₅H₁₂ClNO: 137.6079 g/mol) .
  • SMILES Notation : Canonical SMILES (e.g., OCC1(N)CCC1.Cl ) aids in computational modeling and database indexing .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Applications :

  • Enzyme Interaction Studies : Analogous to (2-Amino-4-methoxyphenyl)methanol, this compound may probe enzyme-substrate interactions, particularly in aminotransferases or cytochrome P450 systems, due to its amine and alcohol moieties .
  • Drug Precursor : Used in synthesizing isoquinoline and pyrido[3,4-d]pyrimidine derivatives, which are investigated as Mps1 kinase inhibitors for anticancer therapies .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclobutyl ring substitution) affect the compound’s stability and reactivity?

  • Structure-Activity Relationship (SAR) :

  • Cyclobutyl vs. Cyclopropyl : Cyclobutyl groups enhance steric hindrance, reducing ring strain compared to cyclopropyl analogs, thereby improving thermal stability. Substitution with trifluoromethyl groups (as in ) increases electrophilicity for nucleophilic reactions .
  • Aminoethyl Chain : The 2-aminoethyl side chain facilitates hydrogen bonding in biological systems, but alkylation (e.g., N-methylation) may reduce metabolic degradation .

Q. What methodologies are recommended for impurity profiling and quantification in this compound?

  • Analytical Workflow :

  • GC-MS : Detect impurities like chlorophenyl derivatives (e.g., N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine) using relative retention times (RRT: 0.33–1.45) and area normalization (detection limit: 0.05%) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve polar impurities. Mobile phases often combine acetonitrile and ammonium acetate buffers .

Q. How does the compound interact with biological macromolecules (e.g., proteins, DNA)?

  • Mechanistic Insights :

  • Enzyme Inhibition : The aminoethyl group may coordinate with metal ions (e.g., Zn²⁺ in metalloproteases), while the cyclobutyl moiety provides hydrophobic interactions with enzyme pockets .
  • DNA Binding : Similar bicyclic amines intercalate or groove-bind DNA, but this requires validation via fluorescence quenching or circular dichroism studies .

Contradictions and Limitations

  • reports lower yields (38%) for Mannich reactions compared to hyperbranched polymer syntheses (66%), highlighting the need for optimized reagent stoichiometry.
  • Impurity limits in (0.1–0.3%) may conflict with regulatory standards for pharmaceutical intermediates, necessitating orthogonal validation (e.g., LC-MS/MS).

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